(R)-1-N-Boc-piperidine-2-ethanol
Overview
Description
®-1-N-Boc-piperidine-2-ethanol is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring, a Boc (tert-butoxycarbonyl) protecting group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-N-Boc-piperidine-2-ethanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Addition of the Ethanol Moiety: The ethanol group is introduced through a nucleophilic substitution reaction, where an appropriate leaving group (e.g., a halide) is replaced by an ethanol group under basic conditions.
Industrial Production Methods
In industrial settings, the production of ®-1-N-Boc-piperidine-2-ethanol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-N-Boc-piperidine-2-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of deprotected piperidine compounds.
Scientific Research Applications
®-1-N-Boc-piperidine-2-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-N-Boc-piperidine-2-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability during chemical reactions, while the piperidine ring and ethanol moiety contribute to the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
(S)-1-N-Boc-piperidine-2-ethanol: The enantiomer of ®-1-N-Boc-piperidine-2-ethanol, with similar chemical properties but different biological activity.
1-N-Boc-piperidine-2-ethanol: The racemic mixture of both enantiomers.
1-N-Boc-piperidine-2-methanol: A similar compound with a methanol moiety instead of ethanol.
Uniqueness
®-1-N-Boc-piperidine-2-ethanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the Boc protecting group also allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl (2R)-2-(2-hydroxyethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVQOFUGXMVESU-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363813 | |
Record name | (R)-1-N-BOC-PIPERIDINE-2-ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250249-85-5 | |
Record name | 1,1-Dimethylethyl (2R)-2-(2-hydroxyethyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250249-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-1-N-BOC-PIPERIDINE-2-ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 250249-85-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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